molecular formula C11H13ClO3 B13599273 3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13599273
M. Wt: 228.67 g/mol
InChI Key: WBTJDYWQGFIBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13ClO3 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid
  • N-(5-Chloro-2-hydroxyphenyl)acetamide
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

WBTJDYWQGFIBAT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.